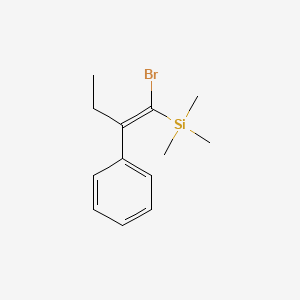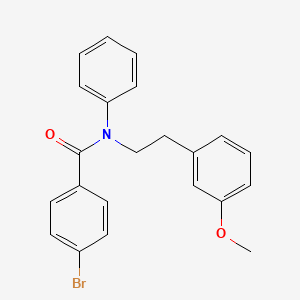
Dar-4MT
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DAR-4MT involves the reaction of diaminorhodamine with a triazole derivative. The process typically requires the use of organic solvents and specific reaction conditions to ensure the formation of the desired product. The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: DAR-4MT primarily undergoes chelation reactions with nitric oxide. This reaction results in the formation of a stable, fluorescent triazole compound. The compound can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include nitric oxide donors, organic solvents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major product formed from the reaction of this compound with nitric oxide is a stable, fluorescent triazole compound. This product is highly specific and sensitive to nitric oxide, making it an excellent tool for bioimaging applications .
Applications De Recherche Scientifique
DAR-4MT has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used extensively for the detection and imaging of nitric oxide in biological systems. This compound is valuable in studying cellular responses to mechanical stimulation, bone remodeling, and other physiological processes involving nitric oxide signaling .
In chemistry, this compound is used as a reference compound for the development of new fluorescent probes and sensors. In medicine, it is employed in research related to cardiovascular diseases, neurodegenerative disorders, and cancer, where nitric oxide plays a crucial role .
Mécanisme D'action
The mechanism of action of DAR-4MT involves the chelation of nitric oxide to form a stable, fluorescent triazole compound. This reaction occurs intracellularly, allowing for real-time detection and imaging of nitric oxide production in living cells. The fluorescence intensity of the compound increases proportionally with the concentration of nitric oxide, providing a quantitative measure of nitric oxide levels .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Diaminorhodamine-4M
- Diaminorhodamine-5M
- Diaminorhodamine-6M
Uniqueness: DAR-4MT is unique in its high specificity and sensitivity to nitric oxide. Compared to other similar compounds, this compound offers superior fluorescence properties and stability, making it a preferred choice for bioimaging applications. Its ability to provide real-time detection of nitric oxide in living cells sets it apart from other fluorescent probes .
Propriétés
IUPAC Name |
5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-28(2)14-6-8-16-20(12-14)33-21-13-15(29(3)4)7-9-17(21)22(16)18-10-11-19-24(23(18)25(31)32)26-27-30(19)5/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAUYWRKNVLBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-])N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B3039083.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
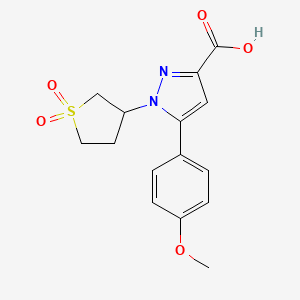
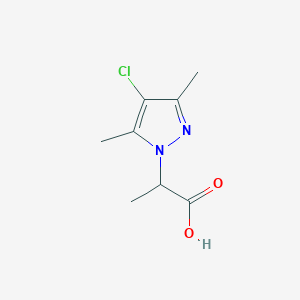
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
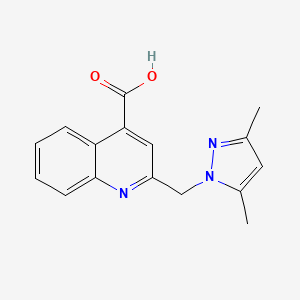
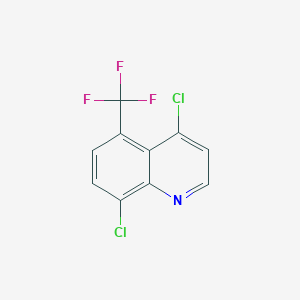


![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)

